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molecular formula C15H10FNO B018934 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile CAS No. 64169-67-1

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Cat. No. B018934
M. Wt: 239.24 g/mol
InChI Key: YXCRMKYHFFMNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291689B1

Procedure details

Crude (4-cyano-2-hydroxymethylphenyl)(4-fluorophenyl)methanol (700 g) is dissolved in H3PO4 (60%, 3000 mL) and the solution is heated to 80° C. for 3 hours. Toluene (1000 mL) is added and the phases are separated. The aqueous phase is further extracted with toluene (1000 mL). The toluene phases are joined and the solvents are removed in vacuo. The remaining crystals are recrystallized from EtOH (99%). Yield 219 g (29%). DSC onset: 97° C.
Quantity
700 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)O)=[C:5]([CH2:18][OH:19])[CH:4]=1)#[N:2].C1(C)C=CC=CC=1>OP(O)(O)=O>[F:17][C:14]1[CH:13]=[CH:12][C:11]([CH:9]2[C:6]3[C:5](=[CH:4][C:3]([C:1]#[N:2])=[CH:8][CH:7]=3)[CH2:18][O:19]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)C(O)C1=CC=C(C=C1)F)CO
Name
Quantity
3000 mL
Type
solvent
Smiles
OP(=O)(O)O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is further extracted with toluene (1000 mL)
CUSTOM
Type
CUSTOM
Details
the solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining crystals are recrystallized from EtOH (99%)
CUSTOM
Type
CUSTOM
Details
97° C.

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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